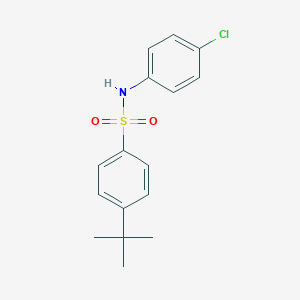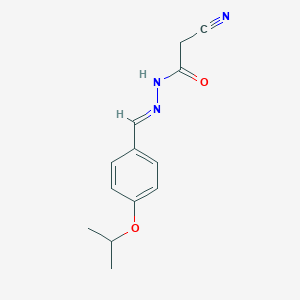![molecular formula C42H54N2O6 B390110 1-[4-(decyloxy)benzoyl]-1H-indole-2,3-dione 3-{O-[4-(decyloxy)benzoyl]oxime}](/img/structure/B390110.png)
1-[4-(decyloxy)benzoyl]-1H-indole-2,3-dione 3-{O-[4-(decyloxy)benzoyl]oxime}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(decyloxy)benzoyl]-1H-indole-2,3-dione 3-{O-[4-(decyloxy)benzoyl]oxime} is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is characterized by its unique structure, which includes an indole core substituted with decoxybenzoyl groups.
準備方法
The synthesis of 1-[4-(decyloxy)benzoyl]-1H-indole-2,3-dione 3-{O-[4-(decyloxy)benzoyl]oxime} typically involves multiple steps, including the formation of the indole core and subsequent functionalization with decoxybenzoyl groups. The synthetic route may involve the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Functionalization with Decoction Groups: The indole core is then functionalized with decoxybenzoyl groups through acylation reactions. This can be achieved using reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Final Coupling: The final step involves coupling the functionalized indole with 4-decoxybenzoate using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
化学反応の分析
1-[4-(decyloxy)benzoyl]-1H-indole-2,3-dione 3-{O-[4-(decyloxy)benzoyl]oxime} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole core. Common reagents include halogens, nitrating agents, and sulfonating agents.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of 1-[4-(decyloxy)benzoyl]-1H-indole-2,3-dione 3-{O-[4-(decyloxy)benzoyl]oxime} involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may interact with DNA or RNA, leading to antiviral or anticancer activities.
類似化合物との比較
1-[4-(decyloxy)benzoyl]-1H-indole-2,3-dione 3-{O-[4-(decyloxy)benzoyl]oxime} can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
The uniqueness of 1-[4-(decyloxy)benzoyl]-1H-indole-2,3-dione 3-{O-[4-(decyloxy)benzoyl]oxime} lies in its specific substitution pattern and the presence of decoxybenzoyl groups, which confer distinct chemical and biological properties.
特性
分子式 |
C42H54N2O6 |
|---|---|
分子量 |
682.9g/mol |
IUPAC名 |
[(Z)-[1-(4-decoxybenzoyl)-2-oxoindol-3-ylidene]amino] 4-decoxybenzoate |
InChI |
InChI=1S/C42H54N2O6/c1-3-5-7-9-11-13-15-19-31-48-35-27-23-33(24-28-35)40(45)44-38-22-18-17-21-37(38)39(41(44)46)43-50-42(47)34-25-29-36(30-26-34)49-32-20-16-14-12-10-8-6-4-2/h17-18,21-30H,3-16,19-20,31-32H2,1-2H3/b43-39- |
InChIキー |
YYBFYYWVXAUZAN-MBJURZOESA-N |
SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C(=NOC(=O)C4=CC=C(C=C4)OCCCCCCCCCC)C2=O |
異性体SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3/C(=N/OC(=O)C4=CC=C(C=C4)OCCCCCCCCCC)/C2=O |
正規SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C(=NOC(=O)C4=CC=C(C=C4)OCCCCCCCCCC)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Bromophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B390029.png)






![1-{[(5-Methyl-2-pyridinyl)imino]methyl}-2-naphthol](/img/structure/B390041.png)



![N-(4-chlorobenzyl)-3-[(2-fluorobenzoyl)hydrazono]butanamide](/img/structure/B390048.png)
![2-[(3-chlorobenzyl)sulfanyl]-N'-(4-propoxybenzylidene)acetohydrazide](/img/structure/B390049.png)

